molecular formula C12H12N2O2S B3296470 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide CAS No. 893645-26-6

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B3296470
CAS No.: 893645-26-6
M. Wt: 248.3 g/mol
InChI Key: BLSALEXXCUOPOI-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide: is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic nature of the thiophene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology and Medicine:

    Antimicrobial Agents: Exhibits antimicrobial properties against various bacterial strains.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry:

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
  • 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxamide
  • 2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide

Comparison:

  • 2-Amino-4-(4-methoxyphenyl)thiophene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-8-4-2-7(3-5-8)9-6-17-12(14)10(9)11(13)15/h2-6H,14H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSALEXXCUOPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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